molecular formula C3H7Cl3Si B085783 Trichloro(propyl)silane CAS No. 141-57-1

Trichloro(propyl)silane

Cat. No. B085783
Key on ui cas rn: 141-57-1
M. Wt: 177.53 g/mol
InChI Key: DOEHJNBEOVLHGL-UHFFFAOYSA-N
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Patent
US04533744

Procedure details

A mixture of 15.306 grams of allyl chloride, 27.09 gram of trichlorosilane and 0.04 grams of [SG]--S--Pt sufficient to provide 1×10-5 mm Pt/SiH was stirred at 23° C. under a nitrogen atmosphere. The mixture was heated to 60° C. for 16 hours. The mixture was allowed to cool to ambient temperatures and was diluted with 50 ml of hexane and filtered. The filtrate was concentrated on a rotary evaporator to give 33 grams of a clear, colorless oil. Based on method of preparation, NMR and VPC analysis there was obtained about a 92% yield of γ-chloropropyltrichlorosilane and about an 8% yield of n-propyltrichlorosilane.
Quantity
15.306 g
Type
reactant
Reaction Step One
Quantity
27.09 g
Type
reactant
Reaction Step One
[Compound]
Name
[SG]--S-
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:4])[CH:2]=[CH2:3].[Cl:5][SiH:6]([Cl:8])[Cl:7]>CCCCCC>[Cl:4][CH2:1][CH2:2][CH2:3][Si:6]([Cl:8])([Cl:7])[Cl:5].[CH2:1]([Si:6]([Cl:8])([Cl:7])[Cl:5])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
15.306 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
27.09 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
[SG]--S-
Quantity
0.04 g
Type
reactant
Smiles
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
was stirred at 23° C. under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide 1×10-5 mm Pt/SiH
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 60° C. for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperatures
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give 33 grams of a clear, colorless oil
CUSTOM
Type
CUSTOM
Details
Based on method of preparation, NMR

Outcomes

Product
Name
Type
product
Smiles
ClCCC[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%
Name
Type
product
Smiles
C(CC)[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04533744

Procedure details

A mixture of 15.306 grams of allyl chloride, 27.09 gram of trichlorosilane and 0.04 grams of [SG]--S--Pt sufficient to provide 1×10-5 mm Pt/SiH was stirred at 23° C. under a nitrogen atmosphere. The mixture was heated to 60° C. for 16 hours. The mixture was allowed to cool to ambient temperatures and was diluted with 50 ml of hexane and filtered. The filtrate was concentrated on a rotary evaporator to give 33 grams of a clear, colorless oil. Based on method of preparation, NMR and VPC analysis there was obtained about a 92% yield of γ-chloropropyltrichlorosilane and about an 8% yield of n-propyltrichlorosilane.
Quantity
15.306 g
Type
reactant
Reaction Step One
Quantity
27.09 g
Type
reactant
Reaction Step One
[Compound]
Name
[SG]--S-
Quantity
0.04 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([Cl:4])[CH:2]=[CH2:3].[Cl:5][SiH:6]([Cl:8])[Cl:7]>CCCCCC>[Cl:4][CH2:1][CH2:2][CH2:3][Si:6]([Cl:8])([Cl:7])[Cl:5].[CH2:1]([Si:6]([Cl:8])([Cl:7])[Cl:5])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
15.306 g
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
27.09 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl
Name
[SG]--S-
Quantity
0.04 g
Type
reactant
Smiles
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
was stirred at 23° C. under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide 1×10-5 mm Pt/SiH
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 60° C. for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperatures
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to give 33 grams of a clear, colorless oil
CUSTOM
Type
CUSTOM
Details
Based on method of preparation, NMR

Outcomes

Product
Name
Type
product
Smiles
ClCCC[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%
Name
Type
product
Smiles
C(CC)[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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